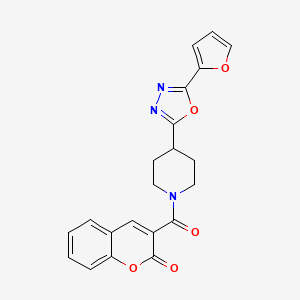

3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Descripción general

Descripción

3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a piperidine ring, and a chromenone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-1,3,4-oxadiazole intermediate. This intermediate is then coupled with a piperidine derivative under specific reaction conditions to form the piperidine-1-carbonyl intermediate. Finally, this intermediate undergoes a cyclization reaction with a chromenone derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of this compound involves multi-step protocols, often starting with functionalized precursors. Key steps include:

a) Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is typically synthesized via cyclization of diacylhydrazides using dehydrating agents like phosphorus oxychloride (POCl₃) . For example:

-

Reaction of furan-2-carbohydrazide with a piperidine-linked carboxylic acid derivative under POCl₃ yields the oxadiazole-piperidine intermediate .

b) Chromenone Assembly

The chromenone (coumarin) core is constructed via Pechmann condensation, where substituted phenols react with β-keto esters in acidic conditions. For instance:

-

4-Hydroxycoumarin intermediates are functionalized at the C-3 position through acyl migration or nucleophilic substitution .

c) Piperidine-Carbonyl Coupling

The piperidine-carboxylate linker is introduced via amidation or urea-forming reactions. A common method involves:

-

Reaction of the oxadiazole-piperidine intermediate with activated chromenone-3-carbonyl chloride in the presence of a base (e.g., triethylamine).

Functional Group Reactivity

The compound participates in reactions driven by its distinct functional groups:

a) Oxadiazole Ring

-

Nucleophilic Substitution : The C-2 position of the oxadiazole undergoes substitution with amines or thiols under basic conditions .

-

Electrophilic Aromatic Substitution : The furan-attached oxadiazole can undergo halogenation or nitration at the furan’s α-position.

b) Chromenone Core

-

Michael Addition : The C-3/C-4 double bond reacts with nucleophiles (e.g., amines) to form adducts .

-

Photodimerization : UV irradiation induces [2+2] cycloaddition between chromenone units, forming dimers .

c) Furan Moiety

-

Diels-Alder Reactions : The furan ring acts as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).

Reaction Conditions and Outcomes

Mechanistic Insights

-

Oxadiazole Formation : Cyclodehydration of diacylhydrazides proceeds via an intermediate acyloxyphosphonium ion, followed by elimination of HPO₃ .

-

Chromenone Functionalization : Acyl migration in 4-hydroxycoumarin derivatives involves a -shift mechanism, as evidenced by isolated intermediates .

-

Furan Reactivity : The electron-rich furan undergoes electrophilic substitution preferentially at the α-position due to resonance stabilization.

Stability and Degradation

-

Acidic Conditions : The oxadiazole ring hydrolyzes slowly in concentrated HCl, yielding hydrazide derivatives .

-

Basic Conditions : The chromenone’s lactone ring opens in NaOH, forming a water-soluble carboxylate .

-

Thermal Stability : Decomposition occurs above 220°C, releasing CO and furan fragments.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The unique structural features of this compound suggest significant potential in drug discovery and development:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to the target molecule showed effective cytotoxicity against various cancer cell lines, including liver cancer (HUH7) and breast cancer (MCF7) cells. The synthesized analogs displayed lower IC50 values than traditional chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Compounds containing the oxadiazole moiety have been studied for their antimicrobial activities. A series of derivatives were tested against gram-positive and gram-negative bacteria, revealing significant antibacterial effects, particularly against Bacillus species. This suggests that the target compound may also possess similar antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Anti-inflammatory Effects

The incorporation of the piperidine and furan rings may enhance the anti-inflammatory potential of the compound. Research on related structures has shown that they can inhibit inflammatory pathways, suggesting that the target compound could be evaluated for its ability to modulate inflammation in various disease models .

Agrochemical Applications

The furan and oxadiazole components lend themselves to applications in agricultural chemistry. Compounds with similar structures have been investigated as potential herbicides and pesticides due to their ability to disrupt biological processes in pests while being less harmful to crops .

Case Study: Herbicide Development

A study focused on the synthesis of oxadiazole derivatives for use as herbicides found that specific modifications to the structure significantly increased herbicidal activity against common weeds. The target compound's structural features could be optimized for similar applications in agrochemicals .

Advanced Materials

The unique properties of 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one make it a candidate for developing advanced materials:

3.1.1 Polymers and Coatings

Research has indicated that oxadiazole derivatives can be used to create polymers with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to materials suitable for high-performance applications in coatings and electronics .

3.1.2 Case Study: Coating Applications

A recent investigation into polymer composites revealed that integrating oxadiazole derivatives improved the mechanical properties and durability of coatings used in industrial applications, suggesting a pathway for commercial exploitation .

Mecanismo De Acción

The mechanism of action of 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one: Similar structure but with a thiophene ring instead of a furan ring.

3-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the furan ring, oxadiazole ring, piperidine ring, and chromenone moiety allows for a wide range of chemical modifications and interactions with biological targets.

Actividad Biológica

The compound 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that combines structural elements of piperidine, oxadiazole, and coumarin. These components are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of the target compound typically involves multi-step organic reactions. The furan and oxadiazole moieties are synthesized through cyclization reactions that yield 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine as a key intermediate. Subsequent reactions with piperidine derivatives and coumarin-based compounds lead to the formation of the final product. The following table summarizes the synthetic pathway:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Furan + Hydrazine + Acetic Acid | 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine |

| 2 | 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine + Piperidine Derivative | Intermediate Piperidine Compound |

| 3 | Intermediate + Coumarin Derivative | This compound |

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and coumarin moieties exhibit significant anticancer properties. For instance, a study published in Chemical & Pharmaceutical Bulletin reported that derivatives of oxadiazole showed potent cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the low micromolar range . The mechanism is believed to involve apoptosis induction through caspase activation and modulation of cell cycle regulators.

Antibacterial Activity

The incorporation of furan and oxadiazole has also been linked to enhanced antibacterial activity. Research indicates that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study highlighted that derivatives with oxadiazole rings exhibited significant inhibition against Staphylococcus aureus and Escherichia coli . The proposed mechanism includes disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored in several preclinical studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Studies

- Anticancer Efficacy : A case study involving the treatment of ovarian cancer cells with an oxadiazole-coumarin derivative showed a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of exposure . The study emphasized the importance of structure–activity relationships (SAR) in optimizing efficacy.

- Bacterial Inhibition : Another study assessed the antibacterial properties of a related compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antibacterial potential .

Propiedades

IUPAC Name |

3-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5/c25-20(15-12-14-4-1-2-5-16(14)28-21(15)26)24-9-7-13(8-10-24)18-22-23-19(29-18)17-6-3-11-27-17/h1-6,11-13H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYRLWILLRXONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.